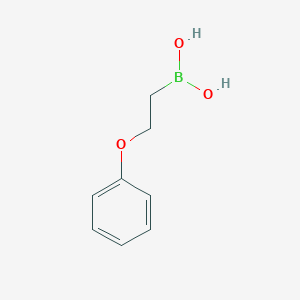
(2-Phenoxyethyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Phenoxyethyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a 2-phenoxyethyl moiety. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Phenoxyethyl)boronic acid can be synthesized through several methods. One common approach involves the reaction of 2-phenoxyethanol with boron tribromide (BBr3) followed by hydrolysis. Another method includes the use of Grignard reagents, where 2-phenoxyethylmagnesium bromide reacts with trimethyl borate, followed by acidification to yield the boronic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-Phenoxyethyl)boronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenoxyacetic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding alcohols or alkanes.
Substitution: It participates in nucleophilic substitution reactions, where the boronic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halides and nucleophiles are used under mild conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include phenoxyacetic acid derivatives, phenoxyethanol, and various substituted phenoxyethyl compounds .
Scientific Research Applications
(2-Phenoxyethyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Phenoxyethyl)boronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it an effective inhibitor of enzymes that contain serine or threonine residues in their active sites. The compound can also participate in transmetalation reactions, where it transfers its organic group to a metal catalyst, facilitating various catalytic processes .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 2-Methylphenylboronic acid
- 4-Methoxyphenylboronic acid
Uniqueness
(2-Phenoxyethyl)boronic acid is unique due to its 2-phenoxyethyl group, which imparts distinct electronic and steric properties compared to other boronic acids. This uniqueness allows it to participate in specific reactions and applications that other boronic acids may not be suitable for .
By understanding the properties, preparation methods, and applications of this compound, researchers can leverage its potential in various fields of science and industry.
Properties
Molecular Formula |
C8H11BO3 |
|---|---|
Molecular Weight |
165.98 g/mol |
IUPAC Name |
2-phenoxyethylboronic acid |
InChI |
InChI=1S/C8H11BO3/c10-9(11)6-7-12-8-4-2-1-3-5-8/h1-5,10-11H,6-7H2 |
InChI Key |
VIHZUFMUQGKBSL-UHFFFAOYSA-N |
Canonical SMILES |
B(CCOC1=CC=CC=C1)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















